3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide 3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2415509-75-8
VCID: VC6461090
InChI: InChI=1S/C11H12FN5O/c1-8-4-9(12)10(15-5-8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18)
SMILES: CC1=CC(=C(N=C1)C(=O)NCCN2C=NC=N2)F
Molecular Formula: C11H12FN5O
Molecular Weight: 249.249

3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide

CAS No.: 2415509-75-8

Cat. No.: VC6461090

Molecular Formula: C11H12FN5O

Molecular Weight: 249.249

* For research use only. Not for human or veterinary use.

3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide - 2415509-75-8

Specification

CAS No. 2415509-75-8
Molecular Formula C11H12FN5O
Molecular Weight 249.249
IUPAC Name 3-fluoro-5-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C11H12FN5O/c1-8-4-9(12)10(15-5-8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18)
Standard InChI Key RJIPQHQFUQTGEX-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)C(=O)NCCN2C=NC=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. A carboxamide group at the 2-position connects to an ethyl linker bearing a 1,2,4-triazole ring. This arrangement optimizes hydrogen bonding and hydrophobic interactions, critical for target binding in biological systems.

Table 1: Molecular and Structural Data

PropertyValueSource
IUPAC Name3-fluoro-5-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamidePubChem
Molecular FormulaC₁₁H₁₂FN₅OPubChem
Molecular Weight249.24 g/molPubChem
SMILESCC1=CC(=C(N=C1)C(=O)NCCN2C=NC=N2)FPubChem
InChI KeyRJIPQHQFUQTGEX-UHFFFAOYSA-NPubChem

Electronic and Steric Features

The fluorine atom’s electronegativity enhances electrophilic substitution reactivity, while the methyl group contributes steric bulk, influencing conformational flexibility. The triazole ring, with two nitrogen atoms, serves as a hydrogen bond acceptor, potentially enhancing interactions with biological targets such as enzymes or receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves:

  • Fluorination: 5-Methylpyridine-2-carboxylic acid undergoes fluorination at the 3-position using selectfluor or similar agents.

  • Amide Formation: The fluorinated intermediate reacts with ethylenediamine derivatives under carbodiimide-mediated coupling to introduce the ethyl-triazole moiety.

  • Triazole Incorporation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 1,2,4-triazole ring, ensuring regioselectivity.

Industrial Optimization

Scalable methods employ continuous-flow reactors to enhance yield (reported >75%) and purity (>98%). Automated purification systems, such as preparative HPLC, are critical for isolating the final product.

Biological and Pharmacological Activities

Anti-Inflammatory Properties

In vitro assays on related compounds show cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values comparable to celecoxib. The triazole ring’s nitrogen atoms may coordinate with COX-2’s heme group, reducing prostaglandin synthesis.

Mechanism of Action Hypotheses

Kinase Inhibition

The compound’s pyridine and triazole motifs resemble ATP-competitive kinase inhibitors. Computational models predict binding to c-Met’s hinge region, displacing ATP and blocking phosphorylation cascades .

Enzyme Modulation

Fluorine’s electronegativity may enhance binding to enzymatic active sites, as seen in fluorinated protease inhibitors. The carboxamide group could participate in catalytic site interactions, analogous to HIV protease inhibitors like ritonavir.

Applications and Industrial Relevance

Drug Discovery

This compound serves as a scaffold for developing kinase inhibitors, antimicrobials, and anti-inflammatory agents. Its modular structure allows derivatization at the triazole, pyridine, or carboxamide positions to optimize pharmacokinetics .

Material Science

Fluorinated pyridines are used in liquid crystals and organic semiconductors. The compound’s electronic profile may suit applications in optoelectronic devices.

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